molecular formula C7H15ClFN B1443633 (1-Fluorocyclohexyl)methanamine hydrochloride CAS No. 1391732-86-7

(1-Fluorocyclohexyl)methanamine hydrochloride

Cat. No. B1443633
M. Wt: 167.65 g/mol
InChI Key: XNYYXNUIHBZYFA-UHFFFAOYSA-N
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Description

“(1-Fluorocyclohexyl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1391732-86-7 . It has a molecular weight of 167.65 and its IUPAC name is (1-fluorocyclohexyl)methanamine hydrochloride . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for “(1-Fluorocyclohexyl)methanamine hydrochloride” is 1S/C7H14FN.ClH/c8-7(6-9)4-2-1-3-5-7;/h1-6,9H2;1H .


Physical And Chemical Properties Analysis

“(1-Fluorocyclohexyl)methanamine hydrochloride” is a solid . Its molecular formula is C7H15ClFN and it has a molecular weight of 167.65 g/mol.

Scientific Research Applications

Molecular Inhibition Studies

  • MAO-B Inhibition : (1-Fluorocyclohexyl)methanamine hydrochloride derivatives, such as benzyl-dimethyl-silyl-methanamines, have been investigated for their ability to selectively inactivate monoamine oxidase B (MAO-B) in vitro. This inhibition, observed in rat brain MAO-B, is time-dependent and irreversible, suggesting potential applications in anti-Parkinsonian agents (Danzin, Collard, Marchal, & Schirlin, 1989).

Antidepressant Activity

  • 5-HT1A Receptor Agonism : Novel derivatives of (1-Fluorocyclohexyl)methanamine have been designed as serotonin 5-HT1A receptor "biased agonists". These compounds, particularly (3-chloro-4-fluorophenyl)(4-fluoro-4-(((2-(pyridin-2-yloxy)ethyl)amino)methyl)piperidin-1-yl)methanone, demonstrated robust antidepressant-like activity, suggesting their potential as antidepressant drug candidates (Sniecikowska et al., 2019).

Synthesis of Derivatives

  • Synthesis of Oxamides : Research has been conducted on synthesizing new derivatives of (1-Fluorocyclohexyl)methanamine, such as N′-substituted N-(1-phenylcyclopentylmethyl)oxamides, demonstrating a broad spectrum of biological activity (Aghekyan, Panosyan, & Markaryan, 2013).

Chemical Reactions and Mechanisms

  • Dehydrohalogenation Studies : Investigations into the reactions of diastereomeric vicinal bromofluorocyclohexanes, which are closely related to (1-Fluorocyclohexyl)methanamine, have provided insights into mechanisms and stereochemistry of preferential elimination reactions in organic chemistry (Hudlický, 1986).

Pharmaceutical Synthesis

  • Sertraline Hydrochloride Synthesis : The novel industrial synthesis of sertraline hydrochloride, an effective antidepressant, involves an intermediate closely related to (1-Fluorocyclohexyl)methanamine hydrochloride, demonstrating its relevance in pharmaceutical manufacturing (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).

Analytical Characterization

  • Analytical Profiles of Psychoactive Arylcyclohexylamines : Research into the analytical characterization of psychoactive arylcyclohexylamines, related to (1-Fluorocyclohexyl)methanamine hydrochloride, is important for monitoring and harm reduction strategies in public health (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).

properties

IUPAC Name

(1-fluorocyclohexyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14FN.ClH/c8-7(6-9)4-2-1-3-5-7;/h1-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNYYXNUIHBZYFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CN)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-Fluorocyclohexyl)methanamine hydrochloride

CAS RN

1391732-86-7
Record name (1-Fluorocyclohexyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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